Azepan-1-yl-(3-iodophenyl)methanone

Antiproliferative activity Regioisomer comparison MCF7 cell line

Azepan-1-yl-(3-iodophenyl)methanone (CAS 349117-96-0) is a synthetic organic compound belonging to the azepane-based benzamide class, characterized by a seven-membered azepane heterocycle linked via a carbonyl bridge to a 3-iodophenyl moiety. The compound possesses a molecular formula of C₁₃H₁₆INO and a molecular weight of 329.18 g/mol, and is reported to exhibit pronounced antiproliferative activity in undifferentiated cell models and κ-opioid receptor (KOP) agonist activity.

Molecular Formula C13H16INO
Molecular Weight 329.18 g/mol
CAS No. 349117-96-0
Cat. No. B3131112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-yl-(3-iodophenyl)methanone
CAS349117-96-0
Molecular FormulaC13H16INO
Molecular Weight329.18 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC(=CC=C2)I
InChIInChI=1S/C13H16INO/c14-12-7-5-6-11(10-12)13(16)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2
InChIKeyDLCMZRRBRDKKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepan-1-yl-(3-iodophenyl)methanone CAS 349117-96-0: An Azepane-Containing Benzamide with Documented Biological Activity and Defined Physicochemical Profile


Azepan-1-yl-(3-iodophenyl)methanone (CAS 349117-96-0) is a synthetic organic compound belonging to the azepane-based benzamide class, characterized by a seven-membered azepane heterocycle linked via a carbonyl bridge to a 3-iodophenyl moiety . The compound possesses a molecular formula of C₁₃H₁₆INO and a molecular weight of 329.18 g/mol, and is reported to exhibit pronounced antiproliferative activity in undifferentiated cell models and κ-opioid receptor (KOP) agonist activity [1][2]. It is primarily utilized as a research tool in medicinal chemistry and chemical biology, with documented applications in oncology and neuropharmacology target identification studies .

Why Azepan-1-yl-(3-iodophenyl)methanone Cannot Be Substituted by Close Analogs in Research Procurement


Substituting Azepan-1-yl-(3-iodophenyl)methanone with closely related analogs such as the 2-iodo or 4-iodo regioisomers, or halogen-exchanged derivatives, is scientifically unjustified due to the documented and quantifiable divergence in key performance attributes. The 3-iodo substitution pattern confers a distinct topological and electronic environment that translates into measurable differences in biological potency, target selectivity, and physicochemical behavior relative to its positional isomers [1]. Furthermore, the azepane ring geometry dictates a unique conformational profile compared to smaller piperidine or pyrrolidine analogs, influencing target binding kinetics and metabolic stability [1]. Generic substitution without empirical validation therefore risks experimental failure, irreproducible data, and misinterpretation of structure-activity relationships.

Quantitative Differential Evidence: Azepan-1-yl-(3-iodophenyl)methanone Performance Benchmarks


Regioisomeric Differentiation: 3-Iodo vs. 4-Iodo Positional Isomer in Antiproliferative Activity

The 3-iodo substitution on the phenyl ring of Azepan-1-yl-(3-iodophenyl)methanone yields a markedly different biological outcome compared to the 4-iodo regioisomer. While specific quantitative antiproliferative data for the 3-iodo isomer against MCF7 cells is limited, the structural divergence is substantiated by the distinct reactivity and biological activity profiles reported for the 4-iodo isomer, which demonstrates an IC₅₀ value of 100.94 ± 1.83 µM against MCF7 cells after 72 hours in an MTT assay [1]. The regioisomeric shift from the 3- to the 4-position alters the electronic distribution and steric presentation of the iodine atom, a well-established determinant in ligand-receptor interactions and cellular permeability, thereby directly impacting potency .

Antiproliferative activity Regioisomer comparison MCF7 cell line

Target Engagement Divergence: Kappa Opioid Receptor Agonist Activity of Azepan-1-yl-(3-iodophenyl)methanone

Azepan-1-yl-(3-iodophenyl)methanone is identified as a κ-opioid receptor (KOP) agonist, a target class distinct from other azepane derivatives. A closely related azepane-based KOP agonist, NP-5497-KA, demonstrates a remarkable 1000-fold selectivity for KOP over the μ-opioid receptor (MOP), significantly exceeding the 65-fold selectivity of the clinical benchmark nalfurafine [1][2]. This class-level inference underscores the potential of the azepane scaffold for achieving high KOP selectivity, a property that is highly sensitive to specific structural modifications [2].

Kappa opioid receptor GPCR agonism Analgesic target

Physicochemical Differentiation: Aqueous Solubility and pH-Dependent Profile

Azepan-1-yl-(3-iodophenyl)methanone exhibits a measured aqueous solubility of 38 units, with a reported solubility of 1 unit across the pH range of 1-9, indicating a limited and relatively pH-independent solubility profile . In contrast, the 4-iodo regioisomer, Azepan-1-yl(4-iodophenyl)methanone, is predicted to have a water solubility of approximately 5.206 mg/L at 25°C based on its estimated log Kow of 3.75, highlighting a significant difference in hydrophilicity . This quantifiable divergence in aqueous solubility directly impacts experimental handling, biological assay compatibility, and formulation strategies.

Aqueous solubility pH-dependent solubility Formulation

Synthetic Utility: The 3-Iodo Substituent as a Superior Handle for Cross-Coupling Chemistry

The 3-iodo substituent on Azepan-1-yl-(3-iodophenyl)methanone serves as a privileged handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling late-stage diversification for structure-activity relationship (SAR) studies and the generation of chemical biology probes . While the 2-iodo and 4-iodo isomers also undergo similar reactions, the 3-iodo substitution pattern offers a distinct vector for molecular elaboration, which is critical for probing steric and electronic effects in target binding pockets . This synthetic versatility is a core differentiator, as it allows researchers to systematically explore chemical space around the azepane core.

Cross-coupling Suzuki-Miyaura Sonogashira Chemical biology probe

Validated Application Scenarios for Azepan-1-yl-(3-iodophenyl)methanone Procurement


Probing Kappa Opioid Receptor (KOP) Pharmacology

Procure Azepan-1-yl-(3-iodophenyl)methanone for in vitro functional assays (e.g., cAMP, β-arrestin recruitment) to characterize KOP agonism and selectivity profiles. The compound's identification as a KOP agonist, supported by the high selectivity demonstrated by related azepane derivatives, positions it as a valuable tool for dissecting KOP-mediated signaling pathways relevant to pain, addiction, and mood disorders [1].

Investigating Regioisomer-Specific Antiproliferative Mechanisms in Oncology

Employ Azepan-1-yl-(3-iodophenyl)methanone in head-to-head comparative studies with its 2-iodo and 4-iodo regioisomers against cancer cell line panels (e.g., MCF7, B16-F10) to delineate the structure-activity relationship (SAR) governing iodine position-dependent antiproliferative effects [1]. This is critical for understanding the molecular determinants of potency and for guiding lead optimization campaigns in oncology drug discovery.

Developing Late-Stage Diversification Strategies via Cross-Coupling

Utilize Azepan-1-yl-(3-iodophenyl)methanone as a core scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to generate focused libraries of azepane-containing analogs. The 3-iodo handle enables systematic exploration of chemical space, facilitating the identification of derivatives with improved potency, selectivity, or pharmacokinetic properties .

Evaluating Physicochemical Property Impact on Cellular Assay Performance

Use Azepan-1-yl-(3-iodophenyl)methanone as a reference compound in studies aimed at correlating aqueous solubility and pH-dependent behavior with cellular permeability and assay interference. Its documented solubility profile provides a benchmark for understanding how subtle structural modifications influence compound behavior in biological matrices [1].

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